molecular formula C13H11Cl2NO B2815812 2-[(3,5-Dichloroanilino)methyl]benzenol CAS No. 199990-19-7

2-[(3,5-Dichloroanilino)methyl]benzenol

Cat. No.: B2815812
CAS No.: 199990-19-7
M. Wt: 268.14
InChI Key: WFRJXGLWCSJDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dichloroanilino)methyl]benzenol is a phenolic compound featuring a benzene ring substituted with a hydroxymethyl group and a methylene-linked 3,5-dichloroanilino moiety.

Properties

IUPAC Name

2-[(3,5-dichloroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRJXGLWCSJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichloroanilino)methyl]benzenol typically involves the reaction of 3,5-dichloroaniline with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can help achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichloroanilino)methyl]benzenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the 3,5-dichloroanilino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-Dichloroanilino)methyl]benzenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichloroanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2-[(3,5-Dichloroanilino)methyl]benzenol and related compounds:

Compound Name Core Structure Functional Groups Chlorine Substitution Molecular Weight (g/mol) Notable Properties/Applications
This compound Phenol Hydroxyl, methylene-anilino 3,5-dichloro ~284.11 (calculated) Unknown; potential NSAID analog
Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) Carboxylic acid derivative Carboxylic acid, 2,6-dichloroanilino 2,6-dichloro 296.15 NSAID; anti-inflammatory
Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate Ester-carbamoyl hybrid Ester, carbamoyl, 3,5-dichloro 3,5-dichloro 296.65 Structural studies
2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid Benzoic acid derivative Carboxylic acid, sulfanyl-carbamoyl 3,5-dichloro 356.23 Unknown; sulfanyl group enhances stability
(2Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile Sulfonyl-nitrile hybrid Sulfonyl, nitrile, 3,5-dichloro 3,5-dichloro ~373.25 (calculated) High reactivity due to nitrile group
Key Observations:
  • Chlorine Position Effects: The 3,5-dichloro substitution in the target compound contrasts with diclofenac’s 2,6-dichloroanilino group.
  • Functional Group Impact: The phenolic hydroxyl group in the target compound is less acidic (pKa ~10) than diclofenac’s carboxylic acid (pKa ~4), affecting solubility and ionization under physiological conditions .
  • Synthetic Complexity : Compounds like the sulfonyl-nitrile hybrid () require multi-step syntheses involving sulfonation and nitrile incorporation, whereas the target compound’s synthesis (if similar to ) may involve condensation reactions with sodium ethoxide .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, analogs like diclofenac melt at 283–285°C, suggesting that chlorinated aromatic systems exhibit high thermal stability .
  • Solubility: The phenolic group in the target compound likely confers moderate water solubility, whereas ester or sulfonyl groups (e.g., ) increase lipophilicity, favoring organic solvents .

Biological Activity

2-[(3,5-Dichloroanilino)methyl]benzenol, also known as a derivative of aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with a hydroxyl group (–OH) at the second position and a methylene group (-CH2-) linking to a 3,5-dichloroaniline moiety. Its chemical formula is C13H11Cl2NC_{13}H_{11}Cl_2N with a molecular weight of approximately 252.14 g/mol.

Target Interactions

Aniline derivatives, including this compound, typically interact with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Biochemical Pathways

Research indicates that compounds with similar structures often engage in pathways associated with inflammation and oxidative stress. The dichloroaniline component may enhance these interactions, contributing to anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that aniline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar compounds. A study involving derivatives of dichloroaniline indicated that they could inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting that this compound may possess similar properties.

Case Studies

  • Study on Anti-inflammatory Activity : A related compound was tested for its anti-inflammatory effects in carrageenan-induced paw edema in rats. Results showed significant reduction in swelling compared to controls, indicating potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Screening : A series of aniline derivatives were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the aniline position significantly influenced antimicrobial potency .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced edema in animal models
Cytokine InhibitionDecreased levels of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.